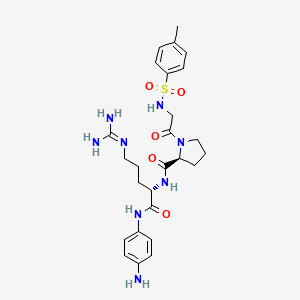

![molecular formula C31H34F7NO3 B11932836 (4R,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-3-[[2-(4-fluoro-2-methoxy-5-propan-2-ylphenyl)-5,5-dimethylcyclohexen-1-yl]methyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B11932836.png)

(4R,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-3-[[2-(4-fluoro-2-methoxy-5-propan-2-ylphenyl)-5,5-dimethylcyclohexen-1-yl]methyl]-4-methyl-1,3-oxazolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

CKD-519 is a selective and potent inhibitor of cholesteryl ester transfer protein, which is being developed for the treatment of dyslipidemia. Cholesteryl ester transfer protein is a hydrophobic plasma glycoprotein that mediates the bidirectional transfer of cholesteryl ester and triglyceride between high-density lipoprotein cholesterol and apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein and low-density lipoprotein cholesterol .

Vorbereitungsmethoden

The synthetic routes and reaction conditions for CKD-519 are not extensively detailed in the available literature. it is known that CKD-519 is a cycloalkenyl benzene derivative with a molecular weight of 601.60 g/mol . The industrial production methods for CKD-519 would likely involve standard organic synthesis techniques, including the formation of the cycloalkenyl benzene core and subsequent functionalization to achieve the desired pharmacological properties.

Analyse Chemischer Reaktionen

CKD-519 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the cycloalkenyl benzene core and the functional groups attached to it.

Wissenschaftliche Forschungsanwendungen

CKD-519 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, CKD-519 is used as a model compound for studying the inhibition of cholesteryl ester transfer protein and its effects on lipid metabolism . In biology, CKD-519 is used to investigate the role of cholesteryl ester transfer protein in lipid transport and its impact on cardiovascular health . In medicine, CKD-519 is being developed as a therapeutic agent for the treatment of dyslipidemia, with the potential to raise high-density lipoprotein cholesterol levels and reduce low-density lipoprotein cholesterol levels . In industry, CKD-519 may be used in the development of new drugs and therapies targeting lipid metabolism and cardiovascular diseases .

Wirkmechanismus

CKD-519 exerts its effects by selectively inhibiting cholesteryl ester transfer protein activity. This inhibition prevents the transfer of cholesteryl ester and triglyceride between high-density lipoprotein cholesterol and apolipoprotein B-containing lipoproteins, leading to increased levels of high-density lipoprotein cholesterol and decreased levels of low-density lipoprotein cholesterol . The molecular targets and pathways involved in this mechanism include the cholesteryl ester transfer protein itself and the lipid transport pathways regulated by high-density lipoprotein cholesterol and low-density lipoprotein cholesterol .

Vergleich Mit ähnlichen Verbindungen

CKD-519 is unique among cholesteryl ester transfer protein inhibitors due to its potent and selective inhibition of cholesteryl ester transfer protein activity. Similar compounds include anacetrapib, evacetrapib, and dalcetrapib, which also inhibit cholesteryl ester transfer protein but differ in their pharmacokinetic and pharmacodynamic profiles . CKD-519 has shown more consistent and potent effects on high-density lipoprotein cholesterol and low-density lipoprotein cholesterol levels compared to these other inhibitors .

Eigenschaften

Molekularformel |

C31H34F7NO3 |

|---|---|

Molekulargewicht |

601.6 g/mol |

IUPAC-Name |

(4R,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-3-[[2-(4-fluoro-2-methoxy-5-propan-2-ylphenyl)-5,5-dimethylcyclohexen-1-yl]methyl]-4-methyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C31H34F7NO3/c1-16(2)23-12-24(26(41-6)13-25(23)32)22-7-8-29(4,5)14-19(22)15-39-17(3)27(42-28(39)40)18-9-20(30(33,34)35)11-21(10-18)31(36,37)38/h9-13,16-17,27H,7-8,14-15H2,1-6H3/t17-,27-/m1/s1 |

InChI-Schlüssel |

GBHPDJQHZADVAA-XGCWNURASA-N |

Isomerische SMILES |

C[C@@H]1[C@@H](OC(=O)N1CC2=C(CCC(C2)(C)C)C3=CC(=C(C=C3OC)F)C(C)C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |

Kanonische SMILES |

CC1C(OC(=O)N1CC2=C(CCC(C2)(C)C)C3=CC(=C(C=C3OC)F)C(C)C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

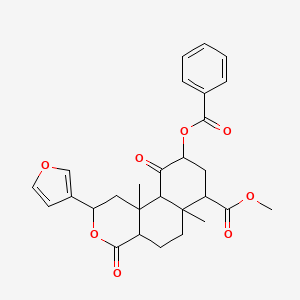

![3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]-N-prop-2-ynylpropanamide](/img/structure/B11932758.png)

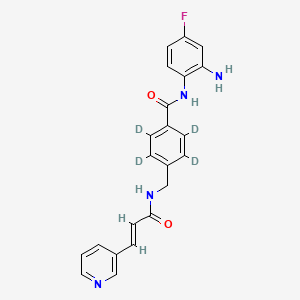

![[(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B11932761.png)

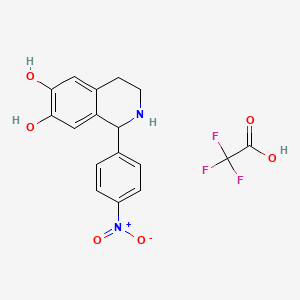

![2-[[(1R,2R)-2-[bis(carboxymethyl)amino]cyclohexyl]-[[4-[2-oxo-2-(2,3,5,6-tetrafluorophenoxy)ethyl]phenyl]methyl]amino]acetic acid](/img/structure/B11932769.png)

![2-[2-[[(3S)-1-[8-[(4-tert-butyl-1,3-thiazol-2-yl)carbamoyl]-4-oxo-3-[(E)-2-(2H-tetrazol-5-yl)ethenyl]pyrido[1,2-a]pyrimidin-2-yl]piperidin-3-yl]oxycarbonylamino]ethyl-dimethylazaniumyl]acetate](/img/structure/B11932772.png)

![[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B11932775.png)

![sodium;4-[[3-(4-nitrophenyl)-5-oxo-1-phenyl-4H-pyrazol-4-yl]diazenyl]benzenesulfonate](/img/structure/B11932804.png)

![(R)-1-(4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine hydrochloride](/img/structure/B11932819.png)

![sodium;2-[[5-[[4-(4,5-difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetate](/img/structure/B11932829.png)

![7-[7-(2-hexyldecanoyloxy)heptyl-(4-hydroxybutyl)amino]heptyl 2-hexyldecanoate](/img/structure/B11932842.png)